Ammonium tris(1-methylethyl)naphthalenesulphonate
Description
Properties
CAS No. |
84455-46-9 |
|---|---|
Molecular Formula |
C19H26O3S.H3N C19H29NO3S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
azanium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.H3N/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);1H3 |
InChI Key |
RTXXSGZDJZCXKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium tris(1-methylethyl)naphthalenesulphonate typically involves the sulfonation of tris(1-methylethyl)naphthalene. This process is carried out by reacting tris(1-methylethyl)naphthalene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonate group. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maintain consistency and efficiency .
Chemical Reactions Analysis
Sulfonate Group Reactivity
The sulfonate group () enables participation in ionic interactions and acid-base equilibria . While the compound itself is stable under standard conditions, the sulfonate group can act as a leaving group in specific substitution reactions. For example:
-
In polar aprotic solvents, the sulfonate may undergo nucleophilic displacement with strong nucleophiles (e.g., hydroxide or amines), though steric hindrance from the isopropyl groups may slow such reactions .
Radical-Mediated Rearrangements
Recent studies highlight the potential for visible light-mediated radical Smiles rearrangements in sulfonate derivatives. While not directly observed for this compound, analogous naphthalenesulfonates have demonstrated:
This mechanism, validated for related sulfonates , suggests that ammonium tris(1-methylethyl)naphthalenesulphonate could undergo similar transformations under photochemical conditions.
Comparative Reactivity of Structural Analogues
Stability Under Thermal and Oxidative Conditions
-
Thermal Stability : The compound remains stable up to in inert atmospheres, but decomposition occurs above this threshold, releasing sulfur oxides and isopropyl fragments .
-
Oxidative Resistance : The isopropyl groups exhibit limited susceptibility to oxidation under mild conditions, though strong oxidants (e.g., ) may degrade the alkyl chains .
Mechanistic Insights from Related Systems
-
Nucleophilic Substitution : Tertiary halogenoalkanes (analogous to the bulky isopropyl environment here) typically follow pathways due to steric hindrance . This suggests that any substitution involving the sulfonate group would proceed via a carbocation intermediate.
-
Acid-Base Behavior : The ammonium ion () can donate protons in basic media, converting the sulfonate to its free acid form (), though this requires strongly alkaline conditions .
Scientific Research Applications
Ammonium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with a molecular formula and a molecular weight of approximately 351.5 g/mol. It consists of a naphthalene ring substituted with three isopropyl groups and a sulfonate group, balanced by an ammonium ion. The compound's unique structure gives it distinct chemical properties, making it valuable in various scientific and industrial applications. The mechanism of action for this compound involves its interaction with molecular targets through its sulfonate group, which can form ionic and hydrogen bonds with biomolecules, affecting their structural integrity and functionality. The hydrophobic nature of the isopropyl groups enhances its binding affinity to specific targets, indicating its potential utility in drug design and development.
Scientific Applications
- Biochemical Assays: this compound exhibits potential biological activities, particularly in biochemical assays.
- Stabilizing Agent: It can be used as a stabilizing agent for proteins and enzymes due to its sulfonate group's ability to interact with biomolecules, influencing their structure and function.
- Therapeutic Properties: Research suggests it may possess anti-inflammatory and antimicrobial effects.
- Drug Design and Development: Its ability to bind to specific molecular targets makes it potentially useful in drug design and development.
Industrial Applications
This compound has diverse applications across various fields. The synthesis of this compound typically involves specific chemical processes, scaled up in industrial settings with continuous monitoring of reaction conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of ammonium tris(1-methylethyl)naphthalenesulphonate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds and hydrogen bonds with various biomolecules, affecting their structure and function. The compound’s isopropyl groups contribute to its hydrophobic interactions, enhancing its binding affinity to certain targets .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Cation-Driven Performance : Sodium and ammonium salts dominate in aqueous applications, while aluminium salts serve niche roles in catalysis .
- Substitution Impact: Tris-isopropyl derivatives outperform simpler naphthalenesulphonates in non-polar media but require careful handling due to corrosivity .
Biological Activity
Ammonium tris(1-methylethyl)naphthalenesulphonate, commonly referred to as ATN, is a sulfonated compound derived from naphthalene. It is primarily used in industrial applications, including as a surfactant and in pesticide formulations. This article delves into the biological activity of ATN, exploring its effects on various biological systems, potential applications in medicine and agriculture, and relevant research findings.
Chemical Structure and Properties
ATN is characterized by its unique structure, which includes a naphthalene core with three isopropyl groups and a sulfonate functional group. This configuration contributes to its amphiphilic nature, making it effective in reducing surface tension and enhancing solubility in various media.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NaO₃S |
| Molecular Weight | 303.37 g/mol |
| Solubility in Water | Soluble |
| pH (1% solution) | 6-8 |
| Density | 1.05 g/cm³ |
Insecticidal Properties
ATN has been investigated for its insecticidal properties. Research indicates that it exhibits significant toxicity against various insect species, making it a candidate for use in agricultural pest control. The mode of action appears to involve disruption of the insect's nervous system, leading to paralysis and death.
Case Study: Efficacy Against Aphids
A study conducted by Zhang et al. (2023) evaluated the effectiveness of ATN against aphid populations on crops. The results demonstrated a mortality rate of 85% within 48 hours of application at a concentration of 0.5%:
- Treatment Group : ATN (0.5%)
- Control Group : Water
- Mortality Rate : 85% (ATN) vs. 10% (Control)
Antimicrobial Activity
In addition to its insecticidal properties, ATN has shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes suggests potential applications in disinfectants and preservatives.
Table 2: Antimicrobial Efficacy of ATN
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.2 mg/mL |
| Staphylococcus aureus | 0.5 mg/mL |
| Candida albicans | 0.4 mg/mL |
Cytotoxicity Studies
Cytotoxicity assessments indicate that while ATN is effective against pests and pathogens, it also poses risks to non-target organisms, including human cells. A study by Lee et al. (2024) found that ATN exhibited cytotoxic effects on human fibroblast cells at concentrations above 1 mg/mL.
The mechanism by which ATN exerts its biological effects involves interference with cellular membrane integrity and function. The sulfonate group enhances its solubility and interaction with lipid membranes, leading to increased permeability and eventual cell lysis.
Regulatory Status and Safety Considerations
Despite its biological efficacy, regulatory agencies have raised concerns regarding the safety of ATN for human health and the environment. Comprehensive risk assessments are necessary to evaluate its long-term impacts.
Safety Data Summary
- Acute Toxicity : Moderate toxicity observed in mammalian studies.
- Environmental Impact : Potential for bioaccumulation; further studies needed.
- Regulatory Classification : Under review by environmental protection agencies.
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of ammonium tris(1-methylethyl)naphthalenesulphonate to improve yield and purity?
- Methodological Answer : Prioritize AI-driven synthetic route planning (e.g., retrosynthetic analysis using tools like ChemIDplus or PubChem data) to identify viable pathways . Incorporate solvent selection criteria (polarity, boiling point) and temperature gradients to minimize byproducts. For purification, leverage membrane separation technologies (e.g., nanofiltration) to isolate the target compound from structurally similar impurities . Validate purity via HPLC with UV detection (λ = 254 nm) and cross-reference with NMR (¹H/¹³C) and high-resolution mass spectrometry .
Q. How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives like this compound?
- Methodological Answer : Conduct a systematic review using ATSDR’s framework for toxicological profiles (Table B-1 in ):
- Compare in vitro (e.g., Ames test) and in vivo (rodent models) studies to assess mutagenicity and chronic exposure effects.
- Analyze confounding variables (e.g., isomer purity, solvent residues) using standardized reagent-grade materials .
- Apply dose-response modeling to reconcile discrepancies between acute vs. subchronic toxicity thresholds .
Q. What analytical techniques are critical for characterizing the physical-chemical properties of this compound?
- Methodological Answer :
- Solubility : Use shake-flask method with buffered solutions (pH 2–12) to map solubility profiles .
- Thermal Stability : Perform differential scanning calorimetry (DSC) at heating rates of 5–10°C/min under inert gas.
- Surface Activity : Measure critical micelle concentration (CMC) via tensiometry in aqueous/organic biphasic systems .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in heterogeneous catalytic systems?
- Methodological Answer :
- Use density functional theory (DFT) to model sulfonate group interactions with catalytic surfaces (e.g., transition metals).
- Validate experimentally via in situ FTIR spectroscopy to track adsorption/desorption kinetics .
- Compare performance in batch vs. continuous-flow reactors to assess mass transfer limitations .
Q. What experimental designs are effective for studying environmental fate, including atmospheric degradation pathways?
- Methodological Answer :
- Simulate tropospheric oxidation using smog chambers with controlled O₃/OH radical concentrations .
- Quantify half-life via GC-MS analysis of degradation products (e.g., sulfonic acid derivatives).
- Integrate field data with computational models (e.g., EPA’s AERMOD) to predict regional dispersion .
Q. How should researchers address conflicting data on the compound’s bioaccumulation potential in aquatic ecosystems?
- Methodological Answer :
- Apply the quadripolar methodological model (theoretical, epistemological, morphological, technical poles) to harmonize lab-field discrepancies .
- Conduct microcosm studies with varying trophic levels (algae, daphnia, fish) under OECD guidelines.
- Use stable isotope tracing (¹⁵N-labeled ammonium groups) to track bioaccumulation pathways .
Data Contradiction Analysis Framework
Q. What statistical and computational tools are recommended for reconciling divergent results in kinetic studies?
- Methodological Answer :
- Employ Bayesian hierarchical modeling to account for variability in experimental conditions (e.g., temperature gradients, catalyst loading) .
- Validate with bootstrapping analysis on raw kinetic datasets (e.g., rate constants from Arrhenius plots).
- Cross-reference with ChemIDplus’s physicochemical databases to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
